Cas no 2207-96-7 (Methyl (E)-2-Phenyldiazene-1-carboxylate)

Methyl (E)-2-Phenyldiazene-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- Diazenecarboxylic acid,phenyl-, methyl ester (9CI)
- methyl N-phenyliminocarbamate
- Diazenecarboxylic acid, phenyl-, methyl ester
- Methyl phenylazoformate
- Methyl phenyldiazenecarboxylate
- SCHEMBL10828102
- AKOS006271955
- Methylphenylazoformiat
- Azoester
- Methyl (E)-2-Phenyldiazene-1-carboxylate
- SCHEMBL6276281
- 2207-96-7
-
- インチ: InChI=1S/C8H8N2O2/c1-12-8(11)10-9-7-5-3-2-4-6-7/h2-6H,1H3/b10-9+
- InChIKey: SYWIXHZXHQDFOO-MDZDMXLPSA-N
- ほほえんだ: COC(/N=N/C1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 164.05864
- どういたいしつりょう: 164.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 51Ų
じっけんとくせい
- PSA: 51.02
Methyl (E)-2-Phenyldiazene-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M442800-50mg |
Methyl (E)-2-Phenyldiazene-1-carboxylate |
2207-96-7 | 50mg |
$115.00 | 2023-05-17 | ||
TRC | M442800-750mg |
Methyl (E)-2-Phenyldiazene-1-carboxylate |
2207-96-7 | 750mg |
$ 1200.00 | 2023-09-06 | ||
TRC | M442800-250mg |
Methyl (E)-2-Phenyldiazene-1-carboxylate |
2207-96-7 | 250mg |
$517.00 | 2023-05-17 | ||
TRC | M442800-500mg |
Methyl (E)-2-Phenyldiazene-1-carboxylate |
2207-96-7 | 500mg |
$919.00 | 2023-05-17 |
Methyl (E)-2-Phenyldiazene-1-carboxylate 関連文献
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
Methyl (E)-2-Phenyldiazene-1-carboxylateに関する追加情報
Methyl (E)-2-Phenyldiazene-1-carboxylate: A Comprehensive Overview
Methyl (E)-2-Phenyldiazene-1-carboxylate, also known by its CAS number 2207-96-7, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with its unique structure and properties, has garnered attention due to its potential applications in drug design, agrochemicals, and advanced materials. Recent studies have highlighted its role in the development of novel therapeutic agents and its ability to serve as a versatile building block in organic synthesis.
The molecular structure of Methyl (E)-2-Phenyldiazene-1-carboxylate consists of a diazenecarboxylate group attached to a methyl ester. The presence of the diazenecarboxylate group imparts unique electronic and steric properties, making it an attractive candidate for various chemical transformations. Researchers have explored its reactivity under different conditions, revealing its potential as a precursor for synthesizing complex molecules with bioactive properties.
Recent advancements in synthetic methodology have enabled the efficient synthesis of Methyl (E)-2-Phenyldiazene-1-carboxylate. For instance, studies published in leading journals such as Journal of Organic Chemistry and Angewandte Chemie have demonstrated novel routes for its preparation, leveraging catalytic asymmetric synthesis and microwave-assisted techniques. These methods not only enhance the yield but also improve the purity of the compound, making it more suitable for large-scale applications.
The physical and chemical properties of Methyl (E)-2-Phenyldiazene-1-carboxylate have been extensively characterized using modern analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its molecular weight, functional groups, and stereochemistry. Additionally, thermal stability studies have revealed its ability to withstand elevated temperatures without decomposition, which is crucial for its use in high-temperature applications.
In terms of applications, Methyl (E)-2-Phenyldiazene-1-carboxylate has shown promise in the field of pharmacology. Preclinical studies indicate that it exhibits potent anti-inflammatory and antioxidant activities, suggesting its potential as a lead compound for developing new drugs. Furthermore, its ability to act as a chiral auxiliary in asymmetric synthesis has been explored, opening avenues for the production of enantiomerically pure compounds with high enantioselectivity.
The environmental impact of Methyl (E)-2-Phenyldiazene-1-carboxylate has also been a subject of recent research. Studies conducted under controlled conditions have assessed its biodegradability and toxicity profiles. Results indicate that it is moderately biodegradable under aerobic conditions, with minimal toxicity to aquatic organisms when used within recommended limits. These findings are critical for ensuring the sustainable use of this compound in industrial and agricultural settings.
Looking ahead, the future prospects for Methyl (E)-2-Phenyldiazene-1-carboxylate appear promising. Ongoing research is focused on optimizing its synthesis pathways, enhancing its bioavailability, and exploring new application areas such as nanotechnology and green chemistry. Collaborative efforts between academia and industry are expected to drive innovation and accelerate the commercialization of this compound.
In conclusion, Methyl (E)-2-Phenyldiazene-1-carboxylate, with its distinctive chemical properties and diverse applications, continues to be a focal point in contemporary chemical research. As advancements in synthetic chemistry and materials science unfold, this compound is poised to play an increasingly significant role in shaping the future of organic chemistry.
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